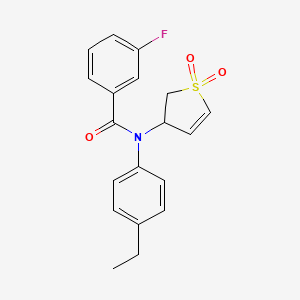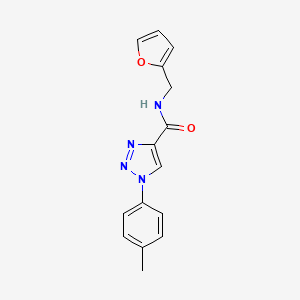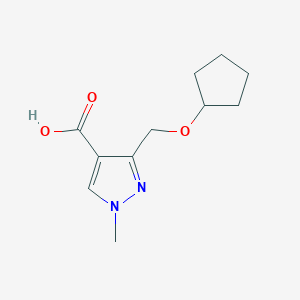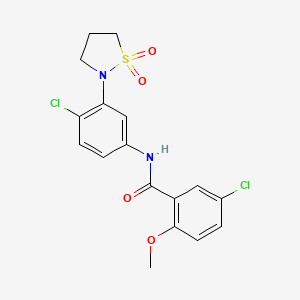![molecular formula C12H18N2 B2695955 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline CAS No. 892593-62-3](/img/structure/B2695955.png)
4-[(cyclopropylamino)methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is a chemical compound with the CAS Number: 892593-62-3 . It has a molecular weight of 190.29 and its IUPAC name is N-cyclopropyl-N-[4-(dimethylamino)benzyl]amine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2 . The InChI Code is 1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The predicted properties include a melting point of 65° C, a boiling point of 304.2° C at 760 mmHg, a density of 1.0 g/cm3, and a refractive index of n20D 1.56 .
Wissenschaftliche Forschungsanwendungen
Oxidative N-dealkylation and Cyclopropyl Group Dynamics
Research on cyclopropylamines, such as N-cyclopropyl-N-methylaniline, elucidates the oxidative N-dealkylation mechanisms and the fate of the cyclopropyl group upon oxidation. Studies with horseradish peroxidase (HRP) demonstrate how cyclopropylamines undergo oxidative transformations, yielding various products including N-methylaniline and highlighting the cyclopropyl ring's fragmentation during these processes (Shaffer, Morton, & Hanzlik, 2001). This research provides insights into the stability and reactivity of cyclopropyl-containing compounds under oxidative conditions, which is crucial for understanding their behavior in biological systems and their potential applications in drug metabolism studies.
Photoreactivity and Structural Transformations
Studies on the photoreactivity of dimethylanilines demonstrate how light exposure can induce structural transformations, leading to the formation of new compounds with potential applications in materials science and synthetic chemistry. The irradiation of 4-allylated 2,6-dimethylanilines, for example, results in the formation of products with varied substituents, illustrating the potential of these compounds in synthesizing new materials with specific optical properties (Bader & Hansen, 1979).
Synthesis of Polymeric Materials
The development of new polyamides, polyimides, and poly(amide-imide)s incorporating triphenylamine groups showcases the application of dimethylaniline derivatives in creating high-performance materials with high glass transition temperatures. These polymers, synthesized from monomers related to dimethylanilines, exhibit solubility in common organic solvents and have potential applications in electronics and materials science due to their inherent properties (Liaw, Hsu, Chen, & Lin, 2002).
Chemical Space Expansion for Chromophores
Research on the non-concerted [2+2] and [4+2] cycloadditions of N,N-dimethylanilino-substituted compounds has opened up new avenues in the synthesis of highly functionalized chromophores. These studies not only expand the chemical space for push-pull chromophores but also highlight the application of dimethylaniline derivatives in developing materials with unique optical properties, which can be pivotal for photonic applications (Jayamurugan, Gisselbrecht, Boudon, Schoenebeck, Schweizer, Bernet, & Diederich, 2011).
Safety and Hazards
The safety information for “4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Eigenschaften
IUPAC Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLADCJFMNVMLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)
![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)

![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)


![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)


![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)